molecular formula C6H10S3 B033409 Diallyl trisulfide CAS No. 2050-87-5

Diallyl trisulfide

Cat. No.: B033409
CAS No.: 2050-87-5
M. Wt: 178.3 g/mol
InChI Key: UBAXRAHSPKWNCX-UHFFFAOYSA-N
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Description

Diallyl trisulfide (DATS) is an organosulfur compound derived from garlic (Allium sativum), characterized by three sulfur atoms bridging two allyl groups (CH₂=CH–CH₂–) . It is formed during the thermal degradation of allicin, a primary bioactive component in raw garlic, and is stable in oil-based matrices . DATS exhibits diverse pharmacological activities, including:

  • Anticancer effects: Induces apoptosis in cancer cells by modulating oxidative stress and cell cycle pathways .
  • Antimicrobial activity: Inhibits bacterial and fungal growth via thiol-reactive mechanisms .
  • Anti-inflammatory and antioxidant properties: Reduces reactive oxygen species (ROS) and suppresses pro-inflammatory cytokines .
  • Cardiovascular benefits: Vasodilatory effects in renal arteries via endothelial-independent pathways .

DATS is oil-soluble and often co-occurs with related sulfides like diallyl disulfide (DADS) and diallyl tetrasulfide (DTS) in garlic extracts .

Preparation Methods

Chemical Synthesis via Bunte Salt Intermediate

The most widely documented method for DATS synthesis involves the formation and decomposition of a Bunte salt intermediate. This approach, patented by Chinese researchers (CN106588730A), utilizes sodium hydrosulfide (NaHS), sodium thiosulfate (Na₂S₂O₃), and chloropropene (C₃H₅Cl) as primary reactants .

Reaction Mechanism

The process occurs in three stages:

  • Bunte Salt Formation : Sodium thiosulfate reacts with chloropropene in aqueous medium to form a Bunte salt (allyl thiosulfate).

  • Decomposition : Sodium hydrosulfide decomposes the Bunte salt, releasing sulfur atoms that facilitate trisulfide bond formation.

  • Purification : Vacuum distillation isolates DATS from byproducts like diallyl monosulfide (DAMS) and diallyl disulfide (DADS) .

Industrial-Scale Protocol

The patented method specifies:

This yields 66 kg of DATS (92% purity) per batch .

Phase Transfer Catalysis (PTC) Methods

PTC methods enhance reaction efficiency by facilitating sulfur transfer between immiscible phases. A landmark study by Baker et al. (2013) demonstrated this using tetrabromide ammonium bromide (TBAB) as the catalyst .

Key Parameters

ParameterOptimal ValueEffect on Yield
TBAB Concentration5 mol%Maximizes S⁻² mobility
Temperature50°CBalances kinetics/stability
S:Na₂S Ratio1:3Favors trisulfide formation
Ethanol:H₂O Ratio2:1Improves phase mixing

Under these conditions, the method achieves 78% DATS yield with <5% DAMS byproduct .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates DATS production. Yuan et al. (2006) developed a solvent-free protocol:

Procedure

  • Mix diallyl disulfide (DADS) with elemental sulfur (1:1 molar ratio)

  • Irradiate at 300 W for 20 minutes

  • Cool and extract with hexane

This method achieves 85% conversion to DATS while reducing reaction time from hours to minutes .

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)Time (h)Scalability
Bunte Salt92958Industrial
PTC78886Pilot-scale
Microwave85900.33Lab-scale

Cost Considerations

  • Raw Material Costs (USD/kg DATS):

    • Bunte Salt: $12.50

    • PTC: $18.20

    • Microwave: $22.80

  • Energy Costs : Microwave methods consume 40% less energy than thermal approaches .

Challenges and Optimization Strategies

Byproduct Management

DATS synthesis invariably produces DAMS and DADS. Effective strategies include:

  • Fractional Distillation : 100 Pa vacuum optimally separates trisulfides (b.p. 62–64°C) from disulfides (b.p. 58–60°C) .

  • Chromatographic Purification : Silica gel columns with hexane:ethyl acetate (9:1) resolve sulfide mixtures .

Stability Considerations

DATS degrades at temperatures >110°C. Industrial processes mitigate this by:

  • Using short-path distillation systems

  • Adding 0.1% BHT (butylated hydroxytoluene) as stabilizer

Emerging Techniques

Enzymatic Synthesis

Recent advances utilize alliinase enzymes to convert alliin precursors into DATS. Key advantages:

  • 99% stereoselectivity

  • Ambient temperature conditions
    However, enzyme costs remain prohibitive for large-scale use .

Flow Chemistry Systems

Continuous-flow reactors demonstrate:

  • 95% conversion in 30 minutes

  • 10-fold productivity increase vs batch reactors

Chemical Reactions Analysis

Hydrogen Sulfide (H₂S) Production via Thiol-Disulfide Exchange

DATS reacts rapidly with glutathione (GSH), a biological thiol, to release hydrogen sulfide (H₂S) through a two-step mechanism:

  • Thiol-disulfide exchange : DATS reacts with GSH, forming S-allyl glutathione disulfide and allyl mercaptan .
  • Reduction by GSH : Allyl mercaptan is further reduced by GSH to release H₂S .

Reaction mechanism :DATS+GSHS allyl glutathione disulfide+allyl mercaptan\text{DATS}+\text{GSH}\rightarrow \text{S allyl glutathione disulfide}+\text{allyl mercaptan}Allyl mercaptan+GSHH S+S allyl glutathione\text{Allyl mercaptan}+\text{GSH}\rightarrow \text{H S}+\text{S allyl glutathione}Key data :

ParameterDATSDiallyl disulfide (DADS)
H₂S release rateRapid (within minutes)Slow (hours)
GSH consumptionHigh (0.5 mM DATS → 0.4 mM GSH)Low (no detectable H₂S at 50 μM DADS)

Thermal Decomposition and Polysulfide Formation

Heating DATS (≥120°C) leads to decomposition, producing a mixture of organosulfur compounds:

  • Allyldithio radicals (AllSS- ) form via cleavage of the sulfur-sulfur bond .
  • Fragmentation and rearrangement yield polysulfides (S₃–S₂₂) and allyl sulfides .

Reaction conditions :

  • Temperature : ≥120°C
  • Catalyst : Liquid sulfur
  • Products : Mixture of diallyl polysulfides (S₃–S₂₂) .

Alkylation Reactions with Alkyl Halides

DATS reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of a catalyst (e.g., FeCl₃) to form thioether derivatives:

  • 1-Alkylthio-3-allylthio-1-propene
  • 1,3-Di(alkylthio)propene .

Reaction mechanism :DATS+R XR S CH CH CH +Other derivatives\text{DATS}+\text{R X}\rightarrow \text{R S CH CH CH }+\text{Other derivatives}Key products :

CompoundStructureCAS Number
1-Alkylthio-3-allylthio-1-propeneR-S-CH₂-CH=CH₂2050-87-5
1,3-Di(alkylthio)propeneR-S-CH₂-CH=CH-S-RNot listed

Oxidation to Higher Polysulfides

In the presence of catalysts (FeCl₃, CuCl), DATS oxidizes to form polysulfides with chain lengths up to S₂₂:

  • Reaction conditions : 120°C, liquid sulfur .
  • Products : Diallyl tetrasulfide (S₄), hexyl polysulfides (S₆–S₂₂) .

Reaction equation :DATS+SDiallyl polysulfides S S \text{DATS}+\text{S}\rightarrow \text{Diallyl polysulfides S S }

Table: DATS vs. Diallyl Disulfide (DADS) in H₂S Donation

PropertyDATSDADS
Reaction speedRapid (minutes)Slow (hours)
H₂S yield2.5 μM H₂S/μM DATS No detectable H₂S
GSH consumptionHigh (0.4 mM/0.5 mM) Low (no reaction)

Antimicrobial and Antifungal Reactions

DATS exhibits potent antifungal activity by disrupting microbial membrane systems. Key findings:

  • IC₅₀ : 56.1–71.2 μg/mL against Talaromyces spp. .
  • Mechanism : Inhibits membrane transporter systems, reducing ion uptake .

Data comparison :

PathogenDATS IC₅₀Diallyl Disulfide IC₅₀
Talaromyces hirsuta56.1 μg/mL 116.2 μg/mL
Lecanicillium sulphureus31.6 μg/mL 73.2 μg/mL

Scientific Research Applications

Anticancer Properties

DATS has been extensively studied for its anticancer effects across various cancer types. Research indicates that it can inhibit cancer cell proliferation, induce apoptosis, and enhance the efficacy of conventional chemotherapeutic agents.

Case Studies

  • A study on prostate cancer showed that oral administration of DATS inhibited tumor growth in nude mice without causing weight loss, highlighting its selective toxicity towards cancer cells .
  • Research on head and neck squamous cell carcinoma indicated that DATS induced ROS-mediated mitotic arrest and apoptosis, further supporting its role as a potential anticancer agent .

Anti-inflammatory Effects

DATS exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Cardiovascular Health

The cardioprotective effects of DATS have been increasingly recognized, particularly in the context of ischemic heart disease and hypertension.

Case Studies

  • Animal studies have shown that DATS administration leads to improved outcomes in models of diabetic cardiomyopathy, suggesting its potential as a therapeutic agent for heart diseases .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer Induces apoptosis; enhances TRAIL efficacyInhibits tumor growth in prostate cancer models
Inhibits cancer stem cellsSuppresses CSC characteristics in colorectal cancer
Anti-inflammatory Modulates inflammatory pathwaysReduces pro-inflammatory cytokines
Increases BDNF and Nrf2 levelsNeuroprotective effects in neuropathic pain models
Cardiovascular Health Improves cardiac function; releases H₂SEnhances outcomes in myocardial infarction models

Comparison with Similar Compounds

Structural and Stability Differences

DATS belongs to the allyl polysulfide family, which includes:

Compound Sulfur Atoms Molecular Formula Key Stability Notes
Diallyl sulfide (DAS) 1 C₆H₁₀S Least stable; volatile under heat
Diallyl disulfide (DADS) 2 C₆H₁₀S₂ Dominant in fried garlic; moderate stability
Diallyl trisulfide (DATS) 3 C₆H₁₀S₃ Stable in oil matrices; degrades at >100°C
Diallyl tetrasulfide (DTS) 4 C₆H₁₀S₄ Less abundant; forms under prolonged heating

Key Insight : Increasing sulfur atoms correlate with enhanced redox activity but reduced thermal stability .

Bioactivity and Efficacy

Anticancer Activity

  • DATS : Most potent in releasing H₂S, a gasotransmitter with anti-proliferative effects in neuroblastoma and colon cancer models .
  • DADS : Stronger pro-oxidant activity in Candida albicans but weaker H₂S release than DATS .
  • DTS: Limited data, but comparable apoptosis induction to DATS in leukemia cells .

Antimicrobial Effects

  • DATS : Superior inhibition of Staphylococcus aureus (MIC: 0.5 mg/mL) compared to DADS (MIC: 1.0 mg/mL) .
  • DADS : More effective against Escherichia coli due to higher membrane permeability .

Cardiovascular Effects

  • DATS : Induces endothelium-independent vasodilation in renal arteries (pD₂ = 6.06) .
  • DADS: Less effective vasodilator; acts via NO-dependent pathways .

Antioxidant Capacity

  • DATS : Scavenges 75% of DPPH radicals at 50 µM, outperforming DADS (60%) and DAS (40%) .

Processing and Concentration Variability

Garlic processing significantly alters sulfide profiles:

Processing Method Dominant Compound(s) DATS Concentration Source
Raw garlic Allicin Trace
Steam-distilled oil DADS (27.9%), DATS (16.8%) 16.8%
Fried garlic DADS (dominant), low DATS <5%
Black garlic Allyl methyl sulfide (18.2%) 0.86%
Aged garlic extract Diallyl sulfide (6.29 mg/L) 1.39 mg/L

Geographical Variation : Garlic from Spain has 20–30% higher DATS than wild garlic .

Toxicological Profiles

  • DATS: Subchronic oral exposure (90 mg/kg/day) in rats causes leukocytosis and hepatosplenomegaly .
  • DADS : Higher acute toxicity (LD₅₀: 200 mg/kg in mice) compared to DATS (LD₅₀: 300 mg/kg) .

Key Research Findings

  • Structure-Activity Relationship: Trisulfides (DATS) exhibit superior H₂S release and thiol-modifying capacity compared to disulfides (DADS) and monosulfides (DAS) .
  • Synergistic Effects : DATS combined with DADS enhances ROS scavenging in hepatic cells .
  • Clinical Potential: DATS shows promise in Alzheimer’s models by upregulating cystathionine-γ-lyase (CSE), an H₂S-producing enzyme .

Data Tables

Table 1: Volatile Sulfide Composition in Garlic Products

Product DAS (%) DADS (%) DATS (%) DTS (%) Source
Steam-distilled oil 9.5 27.9 16.8 0.11
Black garlic 1.4 0.84 0.86 0.11
Aged garlic extract 6.29* 1.88* 1.39*

*Concentrations in mg/L

Table 2: Bioactivity Comparison

Activity DATS Efficacy DADS Efficacy DAS Efficacy
H₂S release (nM/min) 120 80 20
Anticoagulant (IC₅₀) 12 µM 25 µM 50 µM
DPPH scavenging (50 µM) 75% 60% 40%

Biological Activity

Diallyl trisulfide (DATS), a sulfur-containing compound derived from garlic, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its anticancer, anti-inflammatory, antifungal, and antimicrobial effects, supported by data tables and case studies.

Overview of this compound

This compound is one of the principal organosulfur compounds found in garlic (Allium sativum). It is known for its distinctive flavor and numerous health benefits attributed to its bioactive properties. Research has shown that DATS exhibits significant antioxidant, anti-inflammatory, and anticancer activities.

Anticancer Activity

DATS has been extensively studied for its anticancer properties across various cancer types. Key findings include:

  • Prostate Cancer : DATS induces apoptosis in human prostate cancer cells by inactivating the Akt signaling pathway, leading to increased cell death. In vivo studies demonstrated that oral administration of DATS significantly retarded tumor growth in mouse models (PC-3 xenografts) .
  • Breast Cancer : Similar apoptotic effects were observed in breast cancer cell lines (MCF-7 and MDA-MB-231), with DATS treatment causing significant reductions in cell viability and tumor growth in animal models .
  • Gastric and Colorectal Cancer : Studies indicate that DATS suppresses colorectal cancer stem cells by inhibiting the Wnt/β-catenin pathway, showcasing its potential in targeting cancer stem cells .
Cancer TypeMechanism of ActionStudy Reference
ProstateInactivation of Akt signaling
BreastInduction of apoptosis via ERα inhibition
ColorectalSuppression of Wnt/β-catenin pathway

Anti-inflammatory Effects

DATS exhibits notable anti-inflammatory properties. It has been shown to suppress the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway in lipopolysaccharide-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines . This mechanism highlights DATS's potential as a therapeutic agent for inflammatory diseases.

Antifungal Activity

Recent studies have demonstrated the antifungal efficacy of DATS against various fungal pathogens:

  • Efficacy Against Wood-rotting Fungi : DATS displayed significant antifungal activity against Trichoderma hirsuta and Lentinula sulphureus, with IC50 values of 56.1 μg/mL and 31.6 μg/mL, respectively. The effectiveness increased with higher concentrations in nanoemulsions .
  • Foodborne Pathogens : DATS also showed antimicrobial effects against Campylobacter jejuni, with minimal inhibitory concentrations (MICs) ≤ 32 μg/mL observed for most strains tested. Scanning electron microscopy revealed that DATS disrupts bacterial cell membranes, contributing to its antimicrobial action .
Fungal PathogenIC50 Value (μg/mL)Study Reference
T. hirsuta56.1
L. sulphureus31.6
C. jejuni≤ 32

Antimicrobial Effects

DATS has shown promise as an antimicrobial agent against various bacteria:

  • Mechanism : The antimicrobial activity of DATS is linked to its ability to disrupt bacterial membranes and inhibit biofilm formation, which is critical for bacterial resistance .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for separating and quantifying diallyl trisulfide in garlic-derived samples?

Gas chromatography (GC) with a capillary column (HP-1, 30 m × 0.32 mm × 0.25 µm) and flame ionization detector (FID) is optimal. Key parameters include:

  • Retention time: ~12.2–12.4 min for this compound (vs. 5.9–6.1 min for diallyl disulfide) .
  • System suitability: Coefficient of variation (CV) <2% for retention time reproducibility .
  • Selectivity: Confirmed via blank solvent tests showing no interfering peaks .
  • Quantitative extraction: Use hexane or acetone for homogenizing garlic samples, followed by vortex mixing .

Q. What in vitro models are commonly used to study this compound’s anticancer effects?

Standard models include:

  • Triple-negative breast cancer (TNBC) cells : DATS suppresses proliferation (IC50 values vary by cell line) and inhibits TNF-α-induced chemokine release (e.g., CCL2/MCP-1) .
  • Colon cancer cells (HCT-15, DLD-1) : DATS disrupts microtubule networks, inducing apoptosis .
  • Ductal carcinoma in situ (DCIS) : DATS triggers programmed cell death in micro-invasive regions .

Q. How does this compound compare to other garlic-derived organosulfur compounds in biological activity?

DATS exhibits superior potency in:

  • Antimicrobial activity : Lower MIC values (0.005–0.4 µg/mL) against Vibrio cholerae compared to diallyl disulfide (1.57–12.5 µg/mL) .
  • Anticancer effects : Higher efficacy in disrupting microtubule networks and inducing apoptosis than diallyl disulfide or monosulfide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effective concentrations of this compound across studies?

  • Standardize experimental conditions : Control variables such as cell line genotype (e.g., differences in TNBC subtypes) , solvent carriers (e.g., DMSO vs. aqueous solutions), and exposure duration .
  • Validate purity : Use GC or HPLC to confirm DATS concentration in stock solutions, as impurities from garlic extracts may skew results .
  • Meta-analysis : Statistically harmonize data using effect-size models to account for inter-study variability .

Q. What methodological challenges arise when studying this compound’s in vivo pharmacokinetics, and how can they be addressed?

  • Low bioavailability : DATS is rapidly metabolized. Solutions include:

  • Nanoemulsion formulations to enhance stability and absorption .
  • Use of deuterated DATS isotopes for precise tracking via mass spectrometry .
    • Toxicity data gaps : Design subchronic toxicity studies in rodent models, monitoring hepatic and renal biomarkers, given the lack of acute toxicity data .

Q. What mechanistic pathways underlie this compound’s dual role in cytoprotection and cytotoxicity?

  • Nrf2 activation : DATS upregulates antioxidant pathways in normal cells (e.g., protection against ischemia-reperfusion brain injury) .
  • ROS modulation : In cancer cells, DATS induces oxidative stress, activating caspase-dependent apoptosis .
  • Experimental validation : Use siRNA knockdowns or inhibitors (e.g., Nrf2 inhibitors) to isolate pathway contributions .

Q. How can researchers optimize extraction protocols to maximize this compound yield from garlic while minimizing co-contaminants?

  • Solvent selection : Hexane or acetone extracts yield higher DATS purity than polar solvents .
  • Temperature control : Limit heating during extraction to prevent DATS degradation into lower sulfides (e.g., diallyl disulfide) .
  • Validation : Pair GC analysis with mass spectrometry to confirm compound identity and purity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
  • Outlier handling : Use Grubbs’ test or robust regression for datasets with high variability .
  • Triangulation : Cross-validate results using multiple assays (e.g., MTT, flow cytometry, Western blot) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic modeling : Adjust in vitro concentrations to reflect in vivo bioavailability .
  • Tumor microenvironment factors : Account for hypoxia, pH, and stromal interactions in xenograft models .
  • Dose translation : Use allometric scaling (body surface area or mg/kg adjustments) between species .

Properties

IUPAC Name

3-(prop-2-enyltrisulfanyl)prop-1-ene
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InChI

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

UBAXRAHSPKWNCX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCSSSCC=C
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Molecular Formula

C6H10S3
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DSSTOX Substance ID

DTXSID9045972
Record name Diallyl trisulfide
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Molecular Weight

178.3 g/mol
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Physical Description

Liquid, yellow liquid with disagreeable odour
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Record name Diallyl trisulfide
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Boiling Point

112.00 to 120.00 °C. @ 16.00 mm Hg
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Solubility

insoluble in water and alcohol; miscible with ether
Record name Diallyl trisulfide
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Density

1.135-1.170
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CAS No.

2050-87-5, 8008-99-9
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Diallyl trisulfide
Diallyl trisulfide
Diallyl trisulfide
Diallyl trisulfide
Diallyl trisulfide
Diallyl trisulfide

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